REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:10]2[O:11][C:12]([CH3:15])([CH3:14])[CH2:13][C:9]=2[CH:8]=[C:7]([N+:16]([O-])=O)[CH:6]=1)(=[O:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:4][C:5]1[C:10]2[O:11][C:12]([CH3:15])([CH3:14])[CH2:13][C:9]=2[CH:8]=[C:7]([NH2:16])[CH:6]=1)(=[O:3])[CH3:2]
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Name
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2,2-dimethyl-5-nitro-2,3-dihydrobenzo[2,3-b]furan-7-yl acetate
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Quantity
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3.5 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1=CC(=CC2=C1OC(C2)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Upon completion of the uptake of the theoretical amount of hydrogen, the reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure to a residue
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Type
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CUSTOM
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Details
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The residue was purified with column chromatography on silica gel
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
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C(C)(=O)OC1=CC(=CC2=C1OC(C2)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |